molecular formula C12H16N2O3 B1470022 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1511551-33-9

1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470022
CAS RN: 1511551-33-9
M. Wt: 236.27 g/mol
InChI Key: YCXMVHVOCRXWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O3/c15-10(13-9-3-1-2-4-9)7-14-6-8(5-12-14)11(16)17/h5-6,9H,1-4,7H2,(H,13,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Chemical Synthesis Frameworks : This compound and its derivatives are primarily used in chemical synthesis, forming frameworks for more complex chemical structures. For instance, pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones are synthesized through an intermolecular Diels-Alder reaction and a Lewis acid-catalyzed intramolecular carbonyl-ene cyclisation reaction, using related structures (Abualnaja et al., 2016).

  • Catalytic Cyclization Processes : The compound's derivatives are utilized in catalytic cyclization processes under specific conditions, such as in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine, forming 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014).

  • Antimicrobial Agent Synthesis : Some derivatives of the compound are synthesized for their potential antimicrobial activities. For example, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and shown to possess good antibacterial and antifungal activity, highlighting the potential of these compounds in medicinal chemistry (Hublikar et al., 2019).

  • Pharmacological Interest : Derivatives of this compound are also synthesized for their potential pharmacological activities. New substituted 1H-1-pyrrolylcarboxamides have been synthesized via acyl chlorides and have pharmacological significance, with structures characterized by various spectroscopic techniques (Bijev et al., 2003).

  • Chemical Recyclization Processes : The compound's derivatives are involved in chemical recyclization processes, such as methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacting with phenylhydrazine or benzylhydrazine to form specific carboxylates, with structures confirmed by NMR experiments (Filimonov et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h5-7,10H,1-4,8H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXMVHVOCRXWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.